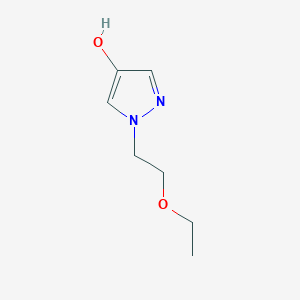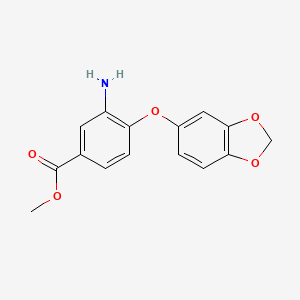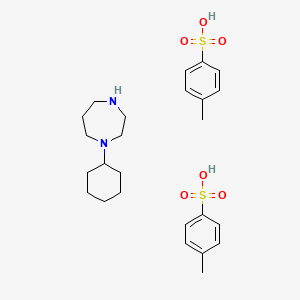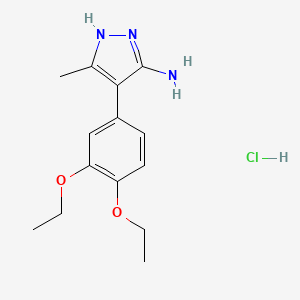![molecular formula C12H19ClN2O2S B1458984 1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride CAS No. 1582149-10-7](/img/structure/B1458984.png)
1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride, also known as MS-222, is a water-soluble anesthetic agent commonly used in aquatic animal research. It has been widely used in the field of aquatic animal research as it is effective in inducing anesthesia without causing significant harm to the animal. MS-222 has been used in a variety of aquatic species, including fish, amphibians, and crustaceans.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride is not fully understood. It is believed to act on the central nervous system by blocking voltage-gated sodium channels, which leads to the inhibition of nerve impulses. This results in sedation and anesthesia.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological parameters of aquatic animals. It has been reported to cause a decrease in heart rate and respiratory rate in some species. However, these effects are generally reversible upon recovery from anesthesia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride is its effectiveness in inducing anesthesia in aquatic animals without causing significant harm to the animal. It has also been shown to have minimal effects on the biochemical and physiological parameters of the animal. However, this compound has some limitations. It is not effective in inducing anesthesia in all species, and the optimal dosage can vary depending on the species and size of the animal. Additionally, this compound has a short duration of action and may require multiple doses for longer procedures.
Future Directions
There are several future directions for the use of 1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride in aquatic animal research. One area of research is the development of new anesthetic agents that are more effective and have longer durations of action. Another area of research is the optimization of the dosage and administration of this compound for different species and sizes of aquatic animals. Additionally, there is a need for further research on the effects of this compound on the biochemical and physiological parameters of aquatic animals.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride is widely used in aquatic animal research as an anesthetic agent. It is effective in inducing anesthesia in a variety of aquatic species, including fish, amphibians, and crustaceans. This compound is commonly used in fish research to immobilize fish for tagging, measuring, and sampling. It has also been used in amphibians and crustaceans for various research applications.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCWPNWISIMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)
![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)





![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)




![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)